Tetradecamethylcycloheptasiloxane-d42

Description

Overview of Cyclosiloxane Compounds in Advanced Chemical Science

Cyclic siloxanes, or cyclosiloxanes, are foundational to the broader family of silicone materials. epa.gov Their hybrid inorganic-organic nature, combining a robust silicon-oxygen backbone with organic side groups, imparts a unique set of properties that are leveraged across numerous scientific and industrial domains. texilajournal.com

The fundamental structure of a cyclosiloxane is a closed loop of alternating silicon and oxygen atoms. epa.govtexilajournal.com In the common polydimethylcyclosiloxanes, each silicon atom is also bonded to two methyl groups. itrcweb.org The Si-O-Si bond angle is notably flexible and wider than corresponding C-O-C angles in organic ethers, which contributes to the high flexibility and low glass transition temperatures of polysiloxane materials. texilajournal.com

A primary mechanism in the chemistry of these compounds is ring-opening polymerization (ROP). nih.gov This process can be initiated by either cationic or anionic catalysts, which cleave the Si-O bond in the monomer ring. nih.govlcms.cz The resulting linear species then propagates by attacking other cyclic monomers, ultimately forming high-molecular-weight silicone polymers. epa.gov The strain within the cyclosiloxane ring influences the rate of polymerization; for example, the strained three-unit ring of hexamethylcyclotrisiloxane (B157284) (D3) polymerizes much faster than the less-strained four-unit ring of octamethylcyclotetrasiloxane (B44751) (D4). nih.gov

Research into organosilicon compounds dates back to the early 20th century with the pioneering work of Frederick Kipping, who first noted the distinct reactivity of the Si-O-Si group compared to its carbon-based counterpart. nih.gov Commercial interest surged in the mid-20th century with the development of methods for producing cyclic monomers like D4, which serve as the primary building blocks for silicone polymers. epa.gov

Initially, research focused on the synthesis and polymerization of these compounds to create a vast array of silicone products, from fluids and elastomers to resins. nih.gov In recent decades, as the widespread use of these materials has continued, the research focus has expanded significantly. researchgate.net Growing awareness of their environmental presence has spurred extensive investigation into their fate, transport, and potential for bioaccumulation, with a particular focus on cyclic volatile methyl siloxanes (cVMS) due to their volatility and detection in various environmental compartments. researchgate.netnih.gov This has led to the development of sophisticated analytical methods to monitor their concentrations in air, water, soil, and biota. researchgate.net

Defining the Specific Research Context of Tetradecamethylcycloheptasiloxane-d42

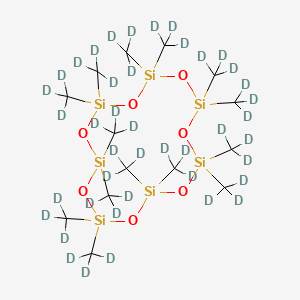

Tetradecamethylcycloheptasiloxane, also known as D7, is a cyclosiloxane with seven dimethylsiloxane units. Its deuterated form, this compound, where the 42 hydrogen atoms on the methyl groups are replaced by deuterium (B1214612), serves a highly specialized and critical role in modern research.

Deuterium labeling is a powerful technique in chemistry for elucidating reaction mechanisms and tracing the movement of substances through complex systems. nih.gov The substitution of hydrogen with its heavier isotope, deuterium, creates a molecule that is chemically very similar to the original but physically distinguishable by its mass. This mass difference allows it to be used as a tracer without significantly altering the chemical behavior of the system under study.

In mechanistic studies, deuterated compounds are invaluable. For instance, the "kinetic isotope effect," where the C-D bond breaks more slowly than the C-H bond, can help determine the rate-limiting step of a reaction. In the context of siloxanes, deuterated analogues can be used to study complex atmospheric degradation pathways. By tracking the fragments of deuterated siloxanes in chamber experiments, researchers can gain a clearer understanding of their oxidation mechanisms, which is crucial for building accurate environmental fate models. itrcweb.org

The primary rationale for using this compound is its application as an internal standard in quantitative analysis, particularly in isotope dilution mass spectrometry (IDMS). texilajournal.comnih.gov D7 is a compound of environmental interest, detected in air emissions from sources like personal care products, sealants, and electronics. To accurately measure its concentration in complex environmental samples such as sediment, water, or biological tissues, a robust analytical method is essential.

The isotope dilution method is considered a gold standard for quantitative analysis. texilajournal.com It involves adding a known amount of the isotopically labeled standard (in this case, this compound) to the sample at the beginning of the analytical procedure. texilajournal.com The labeled standard behaves almost identically to the non-labeled target analyte (the native D7) throughout extraction, cleanup, and analysis. nih.gov Any loss of the analyte during sample preparation will be matched by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the labeled standard in the final analysis (typically by Gas Chromatography-Mass Spectrometry, GC/MS), the original concentration of the analyte in the sample can be calculated with high accuracy and precision, effectively correcting for matrix effects and recovery losses. itrcweb.orgnih.gov The commercial availability of this compound as a certified reference material underscores its importance for ensuring reliable data in environmental monitoring.

Current Research Gaps and Future Perspectives in this compound Studies

Despite the critical role of D7 and its deuterated analogue, significant research gaps remain. Compared to the more extensively studied cVMS compounds like D4, D5, and D6, there is limited experimental data on the toxicity and potential adverse health effects of D7 exposure. Much of the available toxicity data for the cVMS group as a whole is modeled based on D4 and D5, creating a significant data gap in the exposure and risk assessment for D7 specifically.

Future research will likely focus on several key areas. There is a pressing need for comprehensive toxicological studies on D7 to provide the data necessary for a thorough risk assessment. Furthermore, as analytical techniques become more sensitive, studies will likely expand to include a broader range of environmental compartments and geographical locations to better understand the global distribution and long-term fate of D7. The use of this compound will be indispensable in these efforts, ensuring the accuracy of the data generated. Mechanistic studies, potentially using D7-d42 as a tracer, will also be crucial for refining models that predict the environmental transformation and transport of this and other higher-order cyclosiloxanes.

Structure

3D Structure

Properties

Molecular Formula |

C14H42O7Si7 |

|---|---|

Molecular Weight |

561.33 g/mol |

IUPAC Name |

2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecakis(trideuteriomethyl)-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane |

InChI |

InChI=1S/C14H42O7Si7/c1-22(2)15-23(3,4)17-25(7,8)19-27(11,12)21-28(13,14)20-26(9,10)18-24(5,6)16-22/h1-14H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3 |

InChI Key |

GSANOGQCVHBHIF-JWJHIZKXSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[Si]1(O[Si](O[Si](O[Si](O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)(C)C)(C)C)(C)C)C |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies for Tetradecamethylcycloheptasiloxane D42

Advanced Synthetic Pathways for Cyclic Heptasiloxanes

The formation of the heptasiloxane ring is a nuanced process that can be achieved through controlled oligomerization of siloxane precursors. The primary strategy involves the hydrolysis and condensation of a deuterated dichlorodimethylsilane (B41323) monomer, (CD₃)₂SiCl₂.

Controlled Oligomerization Techniques for D7 Formation

The synthesis of the target compound commences with the preparation of the deuterated monomer, bis(trideuteromethyl)dichlorosilane. This is typically achieved via a Grignard reaction, where silicon tetrachloride (SiCl₄) is reacted with methyl-d3-magnesium iodide (CD₃MgI). The stoichiometry and reaction conditions of this step are critical to ensure the complete substitution of chlorine atoms with the deuterated methyl groups.

Following the synthesis of (CD₃)₂SiCl₂, a carefully controlled hydrolysis is performed. This reaction, where the dichlorosilane (B8785471) is reacted with water, leads to the formation of silanediols, (CD₃)₂Si(OH)₂. These intermediates are highly reactive and readily undergo condensation to form a mixture of linear and cyclic polysiloxanes. uni-wuppertal.de The ratio of cyclic to linear products and the distribution of ring sizes are heavily influenced by the reaction conditions.

To favor the formation of the seven-membered ring (D7), the hydrolysis is often carried out in a two-phase system, typically with a non-polar organic solvent and water. researchgate.net The concentration of the silane (B1218182) precursor in the organic phase is kept low to promote intramolecular cyclization over intermolecular polymerization. Temperature and pH are also crucial parameters; neutral to slightly basic conditions are generally preferred for the formation of cyclic siloxanes. researchgate.net The hydrolysis of dichlorodimethylsilane initially produces a mixture of short-chain linear and cyclic oligomers. uni-wuppertal.de

Catalytic Systems in Cyclosiloxane Synthesis

To enhance the yield and selectivity of Tetradecamethylcycloheptasiloxane-d42, catalytic systems are employed to facilitate the cyclization of the intermediate siloxane oligomers. Both acid and base catalysts have been shown to be effective in promoting the ring-chain equilibration of polysiloxanes. frontiersin.org

Table 1: Catalytic Systems for Cyclosiloxane Synthesis

| Catalyst Type | Examples | Mechanism |

|---|---|---|

| Acid Catalysts | Sulfuric Acid, Lewis Acids (e.g., BF₃) | Protonation of siloxane oxygen atoms, followed by nucleophilic attack and ring rearrangement. |

| Base Catalysts | Potassium Hydroxide (KOH), Tetrabutylammonium Hydroxide | Deprotonation of terminal silanol (B1196071) groups to form reactive silanolates that drive cyclization. |

For the synthesis of D7, a dilute solution of the deuterated siloxane oligomers is treated with a catalyst at elevated temperatures. This process, known as cracking or depolymerization, breaks down high molecular weight polymers and re-equilibrates the mixture to favor the formation of thermodynamically stable cyclic species. The distribution of cyclic siloxanes (Dn) is influenced by the specific catalyst and reaction conditions. By carefully controlling these parameters, the yield of the desired D7 fraction can be maximized. nih.gov

Deuterium (B1214612) Incorporation Mechanisms and Techniques

The successful synthesis of this compound hinges on the efficient and complete incorporation of deuterium at all 42 hydrogen positions on the fourteen methyl groups.

Principles of Selective Deuteration in Organosilicon Chemistry

The primary strategy for achieving perdeuteration of the methyl groups is to start with a fully deuterated precursor. The use of methyl-d3-magnesium iodide (CD₃MgI) as the Grignard reagent ensures that the methyl groups attached to the silicon atom are fully deuterated from the outset. researchgate.net This "bottom-up" approach is generally more efficient and provides a higher level of isotopic enrichment compared to attempting to perform H-D exchange on a pre-formed non-deuterated cyclosiloxane.

Direct H-D exchange on the methyl groups of a pre-synthesized D7 molecule is challenging due to the high strength of the C-H bonds and the potential for side reactions under the harsh conditions that would be required. Therefore, the synthetic strategy relies on the high isotopic purity of the starting deuterated methylating agent.

Optimization of Deuterium Exchange and Labeling Efficiency for -d42 Analogue

To ensure the highest possible isotopic enrichment in the final product, several factors must be optimized:

Purity of Deuterated Reagents: The isotopic purity of the methyl-d3-magnesium iodide is paramount. Commercially available reagents with high atom % D are essential. researchgate.net

Exclusion of Protic Impurities: The Grignard reaction and all subsequent steps must be carried out under strictly anhydrous conditions. Any trace amounts of water or other protic solvents can react with the Grignard reagent to produce methane-d3 (B1588962) and introduce non-deuterated methyl groups into the product.

Reaction Work-up: During the work-up of the Grignard reaction and the subsequent hydrolysis of the deuterated dichlorodimethylsilane, care must be taken to avoid any back-exchange or introduction of protic impurities.

The efficiency of the deuterium labeling can be assessed at various stages of the synthesis using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). gac.edu

Purification and Isolation Methodologies for High Purity this compound

The crude product from the cyclization reaction is a mixture of various deuterated cyclic siloxanes (Dn-d6n) and potentially some linear oligomers. The isolation of high-purity this compound requires efficient purification techniques.

Fractional distillation under reduced pressure is the most common and effective method for separating the different cyclic siloxanes. The boiling points of the cyclic siloxanes increase with their ring size. This allows for the separation of the D7 fraction from the lower boiling D3-D6 and higher boiling D8+ fractions.

Table 2: Physical Properties for Separation of Cyclosiloxanes

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) |

|---|---|---|

| Hexamethylcyclotrisiloxane (B157284) (D3) | 222.46 | 134 |

| Octamethylcyclotetrasiloxane (B44751) (D4) | 296.62 | 175 |

| Decamethylcyclopentasiloxane (B1670010) (D5) | 370.77 | 210 |

| Dodecamethylcyclohexasiloxane (B120686) (D6) | 444.92 | 245 |

| Tetradecamethylcycloheptasiloxane (D7) | 519.08 | 276 |

Note: The boiling points for the deuterated analogues will be very similar to the non-deuterated compounds.

For achieving very high purity, preparative gas chromatography (GC) can also be employed. The purity of the final product and its isotopic enrichment are confirmed using a combination of analytical techniques, including GC-MS and NMR spectroscopy. High-resolution mass spectrometry can be used to determine the exact mass and confirm the isotopic distribution, ensuring the desired level of deuteration has been achieved. gac.edu

Chromatographic Separation Protocols

Chromatographic techniques are paramount for the separation and purification of isotopically labeled compounds, leveraging subtle differences in physical properties between deuterated and non-deuterated molecules. Gas chromatography (GC) is a particularly powerful method for the analysis and purification of volatile siloxanes.

The separation of deuterated compounds from their protiated counterparts is a well-documented phenomenon in gas chromatography. nih.gov Typically, deuterated analytes exhibit slightly shorter retention times than their hydrogen-containing analogs. nih.gov This "chromatographic isotope effect" is attributed to the differences in intermolecular interactions between the analytes and the stationary phase of the GC column. nih.gov For this compound, this would mean it is expected to elute slightly earlier than its non-deuterated form, Tetradecamethylcycloheptasiloxane.

A comprehensive two-dimensional gas chromatography (GCxGC) approach can offer enhanced separation for complex mixtures of siloxanes. researchgate.net The selection of the stationary phase is critical; common phases for siloxane analysis include polydimethylsiloxane-based columns. chromatographyonline.com For separating isotopologues, highly polar stationary phases have been shown to be effective. nih.gov

Table 1: Illustrative Gas Chromatography Parameters for Siloxane Separation

| Parameter | Value |

| Column | Highly polar (e.g., 70% cyanopropyl polysilphenylene-siloxane) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Initial temperature hold, followed by a temperature ramp |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

This table presents a general set of parameters; specific conditions would need to be optimized for the separation of this compound.

Solid-phase extraction (SPE) can also be employed as a purification step prior to chromatographic analysis. Thiol silica (B1680970) columns have been successfully used for the purification of other isotopically labeled elements, suggesting a potential application for purifying deuterated siloxanes from certain impurities. rsc.org Furthermore, silica gel can be used to selectively extract polar impurities from nonpolar siloxane feedstocks. google.com

Distillation and Recrystallization Techniques for Volatile Siloxanes

Distillation is a fundamental technique for the purification of volatile compounds like cyclic siloxanes. The slight difference in boiling points between deuterated and non-deuterated compounds can be exploited for their separation through fractional distillation. libretexts.org For instance, deuterium oxide (D₂O) has a boiling point of 101.4 °C, slightly higher than that of water (H₂O) at 100.0 °C. libretexts.org A similar, albeit smaller, difference would be expected for this compound compared to its non-deuterated counterpart.

Vacuum distillation is often employed for siloxanes to reduce the boiling point and prevent thermal degradation. google.com For drying deuterated solvents, distillation over a drying agent like calcium hydride is a common practice, which could be adapted for the final purification of deuterated siloxanes to remove any residual water. researchgate.net

Recrystallization is a powerful purification technique for solid compounds, based on differential solubility in a given solvent at different temperatures. rubingroup.orgmt.com While many low molecular weight siloxanes are liquids at room temperature, some may have melting points that allow for recrystallization from a suitable solvent. The choice of solvent is critical and is guided by the principle of "like dissolves like". rubingroup.org For low-melting, non-polar compounds like siloxanes, non-polar solvents or solvent pairs are often employed. wisc.edu However, care must be taken as low-melting compounds can sometimes "oil out" instead of crystallizing. rubingroup.orgwisc.edu

Table 2: Potential Solvents for Recrystallization of Low-Melting Siloxanes

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Hexane | Non-polar | 69 | Suitable for non-polar compounds. |

| Acetone | Polar Aprotic | 56 | Can be used in solvent pairs. |

| Isopropanol | Polar Protic | 82 | May be used for siloxanes with some polarity. |

| Water | Polar Protic | 100 | Used in solvent pairs for compounds that may separate as liquids. wisc.edu |

This table provides examples of solvents that could be screened for the recrystallization of siloxane compounds. The suitability for this compound would need to be determined experimentally.

Advanced Analytical Techniques for the Characterization and Detection of Tetradecamethylcycloheptasiloxane D42

Spectroscopic Approaches for Structural Elucidation and Isotopic Purity Assessment

The precise characterization of isotopically labeled compounds such as Tetradecamethylcycloheptasiloxane-d42 is fundamental to its application in research and industry. Advanced analytical techniques are required not only to confirm the structural integrity of the siloxane ring but also to accurately determine the extent and location of deuterium (B1214612) incorporation. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide a powerful toolkit for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Siloxane Analysis

NMR spectroscopy is an indispensable tool for the non-destructive analysis of deuterated molecules. It offers detailed information about the atomic-level structure and the isotopic composition of a sample.

The combination of proton (¹H-NMR) and deuterium (²H-NMR) spectroscopy offers a robust and highly accurate method for determining the isotopic abundance in deuterated compounds. These two techniques provide complementary information essential for a complete purity assessment.

¹H-NMR: This technique is used to detect and quantify any residual, non-deuterated methyl protons (-CH₃) in the this compound molecule. The presence of a signal in the ¹H spectrum indicates incomplete deuteration. By integrating this signal and comparing it to a known internal standard, the exact amount of the non-deuterated analogue can be calculated.

²H-NMR: Conversely, ²H-NMR directly observes the deuterium nuclei. For this compound, a sharp signal corresponding to the deuterated methyl groups (-CD₃) confirms the presence and chemical environment of the deuterium atoms. The line width of the deuterium signal is typically broader than a proton signal.

By correlating the data from both ¹H and ²H spectra, a precise isotopic purity percentage can be calculated. This dual-spectroscopy approach is often considered more accurate than classical methods for determining the isotopic abundance of fully labeled compounds.

Table 1: Representative NMR Data for Isotopic Purity Analysis

| Nucleus | Expected Chemical Shift (ppm) | Information Provided |

| ¹H | ~0.1 | Quantifies residual non-deuterated methyl protons. |

| ²H | ~0.1 | Confirms and quantifies deuterated methyl groups. |

To confirm the structural integrity of the cycloheptasiloxane ring, silicon-29 (B1244352) NMR (²⁹Si-NMR) spectroscopy is employed. This technique provides direct insight into the silicon-oxygen backbone of the molecule. As the core structure of Tetradecamethylcycloheptasiloxane consists of repeating dimethylsiloxy units, known as 'D' units, ²⁹Si-NMR is uniquely suited for its characterization.

For a cyclic structure composed of seven identical D units, a single, sharp resonance is expected in the ²⁹Si-NMR spectrum. The chemical shift of this peak is characteristic of silicon atoms in a cyclic siloxane environment. Any deviation from a single peak could indicate the presence of impurities, such as linear siloxanes or rings of different sizes, thereby making ²⁹Si-NMR a critical quality control tool for verifying the compound's macrocyclic structure.

Mass Spectrometry (MS) for Molecular Confirmation and Quantification

Mass spectrometry is a highly sensitive analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and for detecting it at very low concentrations.

High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides mass measurements with very high precision (typically to four or more decimal places). This allows for the calculation of an exact molecular formula.

The significant mass difference between hydrogen (1.0078 u) and deuterium (2.0141 u) makes HRMS an ideal tool for verifying complete deuteration. By comparing the experimentally measured exact mass to the theoretical calculated mass, the incorporation of 42 deuterium atoms can be confirmed. This technique provides definitive evidence of the compound's isotopic composition and distinguishes it from its non-deuterated counterpart or partially deuterated variants.

Table 2: Theoretical Exact Mass Comparison

| Compound | Molecular Formula | Theoretical Exact Mass (u) |

| Tetradecamethylcycloheptasiloxane | C₁₄H₄₂O₇Si₇ | 518.1132 |

| This compound | C₁₄D₄₂O₇Si₇ | 560.3759 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is the method of choice for the detection and quantification of trace amounts of cyclic volatile methylsiloxanes (cVMS), including this compound, in complex matrices such as environmental or biological samples. nih.govfraunhofer.denih.gov

The process involves:

Gas Chromatography (GC): The sample is injected into the GC, where it is vaporized. An inert carrier gas sweeps the vapor through a long, thin column. This compound, being volatile, travels through the column and is separated from other components based on its boiling point and interactions with the column's stationary phase. nist.gov

Mass Spectrometry (MS): As the separated compound exits the GC column, it enters the mass spectrometer. Here, it is ionized, and the resulting fragments create a unique mass spectrum that acts as a chemical "fingerprint." nist.govnist.gov For Tetradecamethylcycloheptasiloxane, a common fragment ion is [M-CH₃]⁺. jeol.com

This technique is exceptionally sensitive, with detection limits often in the microgram per liter (μg/L) or even nanogram per liter (ng/L) range, making it ideal for environmental monitoring and other applications requiring the analysis of minute quantities. nih.govhznu.edu.cn

Quantitative Methodologies and Certified Reference Material Development

Development of Internal Standard Methods using this compound

The development of robust analytical methods for the quantification of Tetradecamethylcycloheptasiloxane (D7) and other cVMS in various environmental matrices benefits significantly from the use of a deuterated internal standard like this compound. The fundamental principle of this isotopic dilution technique is the addition of a known quantity of the isotopically labeled standard to the sample prior to extraction and analysis. Since the deuterated standard is chemically identical to the native analyte, it experiences the same losses during sample preparation and variations in instrument response. This allows for accurate correction of the analytical signal, leading to more precise and accurate quantification.

The primary analytical technique for the determination of cVMS is gas chromatography coupled with mass spectrometry (GC-MS). The development of an internal standard method using this compound would involve the following key steps:

Selection of Quantitation and Confirmation Ions: Specific mass-to-charge ratio (m/z) ions for both the native D7 and the deuterated D7-d42 would be selected for monitoring. For D7, characteristic ions would be chosen for quantification and confirmation. For D7-d42, the corresponding ions with an increased mass due to the deuterium labeling would be used.

Optimization of Chromatographic Conditions: The GC method would be optimized to achieve good chromatographic separation of D7 from other cVMS and potential matrix interferences. This includes selecting an appropriate GC column, temperature programming, and carrier gas flow rate.

Calibration: A series of calibration standards containing known concentrations of native D7 and a constant concentration of D7-d42 would be prepared and analyzed. A calibration curve is then constructed by plotting the ratio of the analyte response to the internal standard response against the analyte concentration.

Validation of Analytical Procedures for Environmental Monitoring and Research

| Validation Parameter | Description | Typical Performance Criteria for cVMS Analysis |

|---|---|---|

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 for a calibration range spanning the expected environmental concentrations. |

| Accuracy | The closeness of agreement between the true value and the value found. It is often assessed through the analysis of spiked samples. | Recoveries typically in the range of 70-130%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). | RSD < 20% for replicate measurements. |

| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | For D7 in water, an LOD of 0.018 µg/L has been reported for a method without a deuterated internal standard. Similar or better sensitivity would be expected with an isotopic dilution method. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically 3 to 10 times the LOD. |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Demonstrated by the absence of interfering peaks at the retention time of the analyte and internal standard in blank samples. |

The validation of an analytical procedure for D7 in environmental samples would involve analyzing various matrices such as water, sediment, and biota. The use of this compound as an internal standard is crucial in mitigating matrix effects, which are common in complex environmental samples and can cause suppression or enhancement of the analytical signal.

In a study determining the presence of 11 different siloxanes in drinking and source water, the following analytical performance data was reported for D7, although a deuterated internal standard for D7 was not used in this specific work:

| Parameter | Reported Value for D7 Analysis |

|---|---|

| Linearity Range | 0 - 10.0 µg/L |

| Correlation Coefficient (r) | > 0.9946 |

| Minimum Detection Mass Concentration | 0.018 µg/L |

| Precision (RSD%) | < 8.0% |

| Accuracy (Recovery) | 80% - 98% |

It is anticipated that the integration of this compound as an internal standard would further enhance the robustness and reliability of such analytical methods, particularly for challenging environmental matrices.

Environmental Fate and Transport Mechanisms of Tetradecamethylcycloheptasiloxane D42

Atmospheric Dispersion and Long-Range Transport Phenomena

As a member of the cyclic volatile methyl siloxane (cVMS) group, the environmental mobility of Tetradecamethylcycloheptasiloxane-d42 is significantly influenced by its tendency to enter the atmosphere and undergo long-distance transport. chemicalinsights.org The atmosphere serves as the most rapid medium for the global distribution of such compounds. pops.int

The kinetics of volatilization from soil are complex and influenced by several environmental factors. The rate of volatilization is dependent on the movement of the chemical to the soil surface and away from the surface through the air's boundary layer. researchgate.net Key factors influencing this rate include:

Soil Water Content: Volatilization is generally enhanced by the presence of moisture in the soil. rivm.nl However, if the soil surface layer becomes completely dry, volatilization can be dramatically reduced. rivm.nl Studies on pesticides show that volatilization can increase significantly as the relative humidity of the air rises, which in turn increases the water content on soil mineral surfaces. nih.gov

Temperature: Higher temperatures typically increase a chemical's vapor pressure, thus increasing the potential rate of volatilization. researchgate.net

Sorption: Strong adsorption to soil particles, particularly the organic matter fraction, can reduce the effective concentration of the compound available for volatilization. nih.gov

For related cVMS like decamethylcyclopentasiloxane (B1670010) (D5), it is reported to evaporate from skin or hair within hours after the application of personal care products, indicating rapid volatilization from surfaces. nih.gov

The persistence of this compound in the atmosphere is primarily determined by its rate of reaction with hydroxyl (OH) radicals, which is the main degradation pathway for cVMS. noaa.govcopernicus.org The rate of this reaction dictates the compound's atmospheric half-life and its potential for long-range transport.

Experimental data for closely related cVMS compounds show that atmospheric lifetimes are on the order of several days. The reactivity with OH radicals tends to increase with the size of the cyclosiloxane molecule. noaa.gov This suggests the atmospheric half-life of D7 is likely in a similar range to, or slightly shorter than, that of D6.

Table 1: Atmospheric Reaction Rate Constants and Lifetimes for Cyclic Volatile Methyl Siloxanes with OH Radicals

| Compound | Formula | OH Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime (days) |

|---|---|---|---|

| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | (2.02 ± 0.12) × 10⁻¹² | 6.8 |

| Dodecamethylcyclohexasiloxane (B120686) (D6) | C₁₂H₃₆O₆Si₆ | (2.89 ± 0.16) × 10⁻¹² | 5.2 |

Data sourced from a study measuring rate coefficients at approximately 295-297 K. noaa.gov

Atmospheric fate models use these reaction rates to predict the persistence and transport of cVMS. nih.gov However, some field studies comparing measured concentrations of cVMS along transport gradients have suggested that current models may not fully account for all removal processes, indicating that actual atmospheric lifetimes could be shorter than predicted. nih.gov

With atmospheric lifetimes of several days, cVMS like D7 have a significant potential for long-range transport (LRT). noaa.gov This allows for their distribution across regional and hemispheric scales within the troposphere, the lowest layer of the atmosphere. pops.intnih.gov The typical transport distance for a compound with a two-day atmospheric half-life can be hundreds of kilometers. pops.int Field measurements for D4, D5, and D6 confirm their presence in remote locations far from primary sources, which is clear evidence of LRT. nih.gov

The process of global dispersion for persistent chemicals is primarily driven by atmospheric transport, with hemispheric mixing occurring over months. pops.int There is currently no specific information available from the reviewed sources regarding the detection of or transport pathways for this compound within the stratosphere. The documented long-range transport phenomena for cVMS are associated with tropospheric movement.

Hydrospheric and Pedospheric Distribution Dynamics

In soil and water systems, the behavior of this compound is controlled by its partitioning between the water column and solid phases like soil and sediment.

The partitioning of hydrophobic organic compounds is commonly described by the organic carbon-normalized partition coefficient (Koc). ecetoc.org A high Koc value indicates a strong tendency for a chemical to sorb to the organic fraction of soil and sediment, reducing its concentration in the water phase.

Experimental studies on D4 and D5 have determined their log Koc values, which demonstrate strong sorption potential. nih.govnih.gov As hydrophobicity and molecular size increase within the cVMS series, the Koc value is also expected to increase. Therefore, the log Koc for D7 is predicted to be greater than that of D5.

Table 2: Experimentally Determined Sorption Coefficients for Cyclic Volatile Methyl Siloxanes

| Compound | Formula | Average Log Koc (Sorption) |

|---|---|---|

| Octamethylcyclotetrasiloxane (B44751) (D4) | C₈H₂₄O₄Si₄ | 4.23 |

| Decamethylcyclopentasiloxane (D5) | C₁₀H₃₀O₅Si₅ | 5.17 |

Data represents average values across multiple soil types. nih.govnih.gov

One study focusing on D5 in river water derived a higher effective log Koc value ranging from 5.8 to 6.33, suggesting that the specific nature of the organic matter can influence partitioning behavior. nih.gov Despite this strong partitioning, volatilization is still considered a significant removal mechanism for D5 from surface waters. nih.gov

The rates at which a chemical binds to (sorption) and is released from (desorption) environmental solids are critical for predicting its mobility and bioavailability. For related cVMS compounds D4 and D5, research indicates that the kinetics of these processes are rapid. nih.gov

Sorption Kinetics: Studies have shown that cVMS compounds are sorbed quickly by soils, reaching a constant distribution, or equilibrium, within 24 hours. nih.gov

Desorption Kinetics: The release of these compounds from soil particles has been observed to be even more rapid, with equilibrium being re-established in as little as one hour. nih.gov

This rapid exchange suggests that while a large fraction of the compound may be bound to soil or sediment at any given time (due to the high Koc), the partitioning is dynamic. Desorption is often characterized by an initial fast release, followed by a much slower phase for a fraction of the sorbed chemical that has become sequestered over time. mdpi.com Some studies have also noted that desorption can be slower than sorption, a phenomenon known as hysteresis, where desorption Koc values were found to be systematically higher than sorption values for D4 and D5. nih.govnih.gov

Table of Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| Tetradecamethylcycloheptasiloxane | D7 |

| Octamethylcyclotetrasiloxane | D4 |

| Decamethylcyclopentasiloxane | D5 |

Groundwater and Surface Water Transport Models

The transport of this compound in groundwater and surface water is governed by its distinct physicochemical properties, which include high volatility and significant hydrophobicity. nih.gov Multimedia fate and transport models are instrumental in predicting the environmental pathways of such compounds. nih.gov These models simulate advection, dispersion, and chemical reactions of dissolved substances in aquatic systems. epa.gov

For cyclosiloxanes, models like the EFAST (Exposure and Fate Assessment Screening Tool) and ISTREEM (In-Stream REACH Evaluation Tool) have been used to predict surface water concentrations. regulations.gov More complex multimedia bioaccumulation models can also be used to understand the transfer between the aquatic environment and living organisms. researchgate.net Given the properties of this compound, it is expected that volatilization would be a primary removal mechanism from surface waters. regulations.gov Any portion that does partition to the water column would be subject to transport governed by water flow and partitioning to suspended organic matter.

Groundwater transport modeling for compounds like this compound would likely involve models such as MODFLOW and RT3D, which simulate groundwater flow and contaminant transport respectively. scholaris.ca Key parameters in these models would include the compound's octanol-water partition coefficient (Kow) and its potential for sorption to organic carbon in aquifer materials. Due to their hydrophobic nature, cyclosiloxanes are expected to exhibit significant retardation in groundwater systems with high organic content.

Table 1: Key Physicochemical Properties of Tetradecamethylcycloheptasiloxane (D7) Relevant to Environmental Transport Modeling

| Property | Value | Implication for Transport Modeling |

| Molecular Formula | C14H42O7Si7 | Influences molecular weight and size, affecting diffusion and transport rates. |

| Molar Mass | 519.08 g/mol | A higher molar mass can influence settling and diffusion rates. chembk.com |

| Melting Point | -32°C | Relevant for phase determination in different environmental conditions. chembk.com |

| Boiling Point | 151°C at 20 mmHg | Indicates high volatility, a key factor in air-water exchange models. chembk.com |

| logKow (Octanol-Water Partition Coefficient) | 5.029 (Crippen Calculated) | High value suggests strong partitioning to organic matter in soil and sediment. chemeo.com |

| Water Solubility | Very low | Limits the concentration that can be transported in the dissolved phase in water. silicones.eu |

Note: The properties listed are for the non-deuterated form, Tetradecamethylcycloheptasiloxane (D7). It is assumed that the deuterated form (d42) exhibits similar properties.

Sedimentation and Accumulation in Aquatic Ecosystems (focus on physical/chemical processes)

Sediments are recognized as a significant sink for cyclosiloxanes in aquatic environments due to their hydrophobic nature and tendency to adsorb to particulate matter. frontiersin.org The accumulation of these compounds in sediments is a critical aspect of their environmental fate.

Sediment core analysis provides a historical record of contaminant deposition. Studies of sediment cores from industrialized bays have shown an increasing trend of cyclosiloxane concentrations since the 1970s, which aligns with the history of their industrial production and use. nih.gov In these analyses, cyclic siloxanes like D5 and D6 were often the predominant forms found. frontiersin.orgnih.gov

The deposition rate of this compound would be influenced by factors such as the concentration of suspended sediments, the organic carbon content of those sediments, and the rate of sedimentation in a given aquatic system. Higher concentrations of cyclosiloxanes are typically found in sediments near industrial complexes and wastewater treatment plant outfalls, indicating these as major sources. frontiersin.orgnih.gov

Table 2: Representative Concentrations of Cyclosiloxanes in Sediments from Various Locations

| Location | Compound | Concentration Range (ng/g dry weight) | Reference |

| Industrialized Bays, Korea | Total Siloxanes | 15.0 to 11,730 | nih.gov |

| Semi-enclosed Bays, Korea | D5 | Mean: 186 | frontiersin.org |

| Semi-enclosed Bays, Korea | D6 | Mean: 103-116 | frontiersin.org |

| Dongting Lake, China | Total cVMS | < LOD to 163.00 | researchgate.net |

This table presents data for related cyclosiloxanes to provide context for the potential accumulation of this compound.

Once deposited, cyclosiloxanes can undergo various redistribution processes within the sedimentary layers. These processes, collectively known as diagenesis, include compaction, dissolution, and bioturbation (the mixing of sediment by organisms). unipg.it The low water solubility and high hydrophobicity of compounds like this compound suggest that their movement within sediment porewaters would be limited.

Redistribution is more likely to occur through the movement of sediment particles themselves. Bioturbation can play a significant role in mixing surface sediments and burying contaminants deeper into the sediment column. The chemical stability of the siloxane bond suggests that abiotic degradation within anoxic sediments is likely to be a slow process.

Global and Regional Environmental Fluxes of Deuterated Cyclosiloxanes

Understanding the movement of deuterated cyclosiloxanes on a larger scale is essential for assessing their potential for long-range transport and widespread environmental impact.

The primary sources of cyclosiloxanes to the environment are industrial manufacturing and the use of consumer products. industrialchemicals.gov.au These compounds are used in a wide array of applications, leading to their release into wastewater and subsequent transport to aquatic environments. silicones.eu Industrial wastewater discharges are a significant source of siloxanes in aquatic ecosystems. frontiersin.org

Emissions from the use of products by consumers also contribute significantly to the environmental load of cyclosiloxanes. rvo.nl While specific data on emissions from 3D printers and electronic equipment for this compound are not available, the general class of volatile methylsiloxanes has been associated with such sources.

Emission estimation can be approached through attributional life-cycle assessments, which inventory the emissions associated with a product. ghgprotocol.org This involves tracking the inputs and outputs at each stage of a product's life cycle to quantify its environmental footprint.

Environmental monitoring programs are crucial for understanding the occurrence, distribution, and trends of contaminants like cyclosiloxanes. regulations.gov Such programs often involve the analysis of various environmental matrices, including water, sediment, and biota. industrialchemicals.gov.au The analysis of cyclosiloxanes can be challenging due to their volatility and low water solubility, requiring specialized sampling and analytical techniques. silicones.eu

Data from monitoring programs can be used to validate and refine environmental fate models. regulations.gov For instance, measured concentrations in different environmental compartments can be compared to model predictions to assess the model's accuracy. Long-term monitoring can also reveal trends in environmental concentrations, which may reflect changes in production, use, and regulations. nih.gov

Interpreting monitoring data requires consideration of the physicochemical properties of the compound, the characteristics of the monitored environment, and the potential sources of contamination. The presence of this compound in environmental samples would indicate its release and persistence in the environment.

Degradation and Transformation Pathways of Tetradecamethylcycloheptasiloxane D42 in Environmental Systems

Biotic Transformation and Biodegradation Potential

The biotic transformation of Tetradecamethylcycloheptasiloxane-d42 is a key process influencing its persistence in the environment. While research specific to the d42 isotopologue is limited, studies on D7 and other cVMS provide significant insights into the likely biodegradation pathways.

The primary microbial degradation pathway for cVMS in soil and water involves a multi-step process. It is initiated by the ring-opening hydrolysis of the cyclic siloxane to form linear oligomeric siloxane diols. These linear intermediates then undergo further hydrolysis, ultimately breaking down into the monomer dimethylsilanediol (B41321) (DMSD). nih.gov For larger cVMS compounds like D5 and D6, the initial ring-opening step is considered the rate-limiting factor in their degradation. This suggests a similar mechanism would apply to the even larger D7 molecule. The ultimate degradation product, DMSD, can then undergo further biodegradation or volatilize into the atmosphere. nih.gov

Table 1: Overview of Microbial Degradation of Cyclic Volatile Methylsiloxanes (cVMS)

| Degradation Step | Description | Key Intermediates/Products |

| Initial Hydrolysis | Ring-opening of the cyclic siloxane structure. | Linear oligomeric siloxane diols |

| Further Hydrolysis | Breakdown of the linear oligomers. | Dimethylsilanediol (DMSD) |

| Final Fate of DMSD | Subsequent transformation of the primary metabolite. | Further biodegradation or volatilization |

While specific microbial consortia responsible for the degradation of this compound have not been extensively documented, research on other siloxanes points to the involvement of certain microorganisms. For example, under anaerobic conditions, Clostridium species have been identified as potential degraders of PDMS. nih.gov The construction of microbial consortia has been shown to be more effective in degrading complex compounds compared to isolated bacterial strains due to synergistic interactions. frontiersin.orgnih.govfrontiersin.org

A significant breakthrough in understanding the enzymatic basis of siloxane degradation is the engineering of a cytochrome P450 enzyme. acs.orgnih.gov Through directed evolution, a variant of the bacterial cytochrome P450BM3 was engineered to break the highly stable silicon-carbon bonds in both linear and cyclic volatile methylsiloxanes. nih.govscitechdaily.com This "siloxane oxidase" catalyzes the tandem oxidation of a methyl group on the siloxane, which leads to the cleavage of the Si-C bond. nih.gov While this represents a proof-of-concept for the enzymatic degradation of the siloxane structure, it is an initial step, and further research is needed to understand its applicability to complete mineralization in the environment. acs.org

The mineralization of cVMS to carbon dioxide, water, and silica (B1680970) is the ultimate goal of biodegradation. However, complete mineralization rates for this compound in environmental matrices are not well-established. The primary metabolite formed during the initial degradation stages is dimethylsilanediol (DMSD). nih.gov Field studies on PDMS have shown that DMSD is detected at low concentrations, suggesting that its rate of formation is balanced by its subsequent degradation and volatilization. nih.gov

Studies on nitrogen mineralization in soils indicate that mineralization rates are influenced by factors such as soil organic matter content, clay content, and temperature. researchgate.netucdavis.edu While not directly measuring siloxane mineralization, these studies highlight the complex interplay of soil properties in microbial activity. Predicting mineralization potential often requires combining multiple soil indices. usda.govusda.gov

Several environmental factors have been shown to influence the rate and extent of cVMS biodegradation.

Soil Moisture : Soil moisture content is a critical factor. ujrs.org.uaresearchgate.netresearchgate.net Degradation of PDMS and cVMS is generally faster in drier soils. researchgate.net This is attributed to the fact that the hydrolysis of the siloxane bond is catalyzed by clay minerals, and high moisture levels can inhibit this process.

Soil Type : The type of soil significantly impacts degradation rates. Clay minerals act as catalysts for the hydrolysis of PDMS. researchgate.net Therefore, soils with higher clay content and specific types of clay minerals can exhibit faster degradation rates.

Temperature : As with most microbial processes, temperature plays a role in the rate of biodegradation. Warmer temperatures generally lead to faster degradation, as demonstrated in field studies of PDMS where degradation was more rapid in the summer months. nih.gov

Table 2: Factors Affecting the Biodegradation of Cyclic Volatile Methylsiloxanes (cVMS)

| Factor | Effect on Biodegradation Rate | Mechanism |

| Soil Moisture | Decreases with increasing moisture | High moisture can inhibit clay-catalyzed hydrolysis. |

| Soil Type | Varies with soil composition | Clay minerals act as catalysts for hydrolysis. |

| Temperature | Increases with temperature | Enhanced microbial and enzymatic activity at warmer temperatures. |

Microbial Degradation Pathways in Soil and Water Matrices

Modeling Environmental Persistence and Transformation Rates

Multimedia environmental fate models are valuable tools for predicting the distribution, persistence, and long-range transport of chemicals in the environment. utoronto.ca These models integrate a chemical's properties with environmental characteristics to estimate its behavior. utoronto.ca

For cVMS such as D4, D5, and D6, models like the Community Multiscale Air Quality (CMAQ) modeling system have been used to simulate their atmospheric concentrations and transport. copernicus.orgnih.gov These models consider factors like emissions, atmospheric reactions with hydroxyl radicals, and deposition. Modeling studies have been crucial in understanding the large-scale concentration patterns and the importance of the atmosphere in the fate and transport of these compounds. nih.gov

Development of Predictive Models for Environmental Half-Lives

Predictive models are crucial for estimating the environmental persistence of chemicals like D7-d42, especially when experimental data is scarce. These models, including Quantitative Structure-Activity Relationship (QSAR) models, utilize the physicochemical properties of a compound to predict its half-life in various environmental compartments such as air, water, soil, and sediment. chemrxiv.orgchemrxiv.orgresearchgate.netrsc.org

The atmospheric half-life of cVMS is primarily determined by their reaction with hydroxyl (OH) radicals. nih.gov For D3, D4, and D5, atmospheric lifetimes are estimated to be between 4 and 10 days. nih.gov It is anticipated that D7 would have a similar atmospheric persistence. In aquatic environments, the persistence of cVMS is influenced by a combination of hydrolysis, volatilization, and partitioning to sediment, where degradation half-lives are expected to be high. nih.gov

Table 1: Physicochemical Properties of Tetradecamethylcycloheptasiloxane (D7) Used in Environmental Fate Modeling

| Property | Value | Reference |

| Molecular Formula | C₁₄H₄₂O₇Si₇ | chembk.com |

| Molar Mass | 519.08 g/mol | chembk.com |

| Melting Point | -32°C | chembk.com |

| Boiling Point | 151°C at 20 mmHg | chembk.com |

| Density | 0.9703 g/cm³ | chembk.com |

| Refractive Index | 1.4020 to 1.4060 | chembk.com |

| logP (Octanol/Water Partition Coefficient) | 10.38 | chemeo.com |

Note: The data presented is for the non-deuterated Tetradecamethylcycloheptasiloxane (D7). No experimental data is available for D7-d42.

Reaction Kinetics and Mechanisms in Complex Environmental Media

The degradation of D7-d42 in the environment is driven by specific reaction kinetics and mechanisms, which are inferred from studies on other cVMS.

Atmospheric Degradation: In the atmosphere, the dominant degradation pathway for cVMS is oxidation by hydroxyl radicals. nih.govucar.edu This reaction involves the abstraction of a hydrogen atom from a methyl group, initiating a series of reactions that lead to the formation of various oxidation products. researchgate.net The reaction rate constants for D3, D4, and D5 with OH radicals show a weak temperature dependence. researchgate.net While specific kinetic data for D7 is not available, it is expected to follow a similar reaction mechanism. The first-generation oxidation products of cVMS are also thought to be relatively long-lived in the atmosphere. researchgate.netacs.org

Degradation in Soil and Water: In soil and aquatic environments, hydrolysis is a key degradation mechanism for cVMS. This process involves the cleavage of the siloxane (Si-O-Si) bonds, leading to the ring-opening of the cyclic structure. acs.org This reaction is catalyzed by acidic or basic conditions and the presence of clay minerals in soil. service.gov.uk

The initial products of hydrolysis are linear siloxane diols. These intermediates are then further hydrolyzed to smaller oligomeric diols and ultimately to the monomer dimethylsilanediol (DMSD). service.gov.uk The rate of degradation in soil is influenced by factors such as moisture content and temperature, with faster degradation observed in drier soils and at higher temperatures. service.gov.uk

Table 2: Key Degradation Reactions and Products of Cyclic Volatile Methylsiloxanes

| Reaction Pathway | Environmental Compartment | Key Reactants | Major Products |

| Oxidation | Atmosphere | cVMS, Hydroxyl Radicals (OH•) | Siloxanols, Formate Esters |

| Hydrolysis | Soil, Water | cVMS, Water | Linear Siloxane Diols, Dimethylsilanediol (DMSD) |

Note: The degradation pathways and products are generalized for cVMS, as specific data for D7 and D7-d42 is limited.

The Role of this compound in Advanced Environmental and Chemical Analysis

The deuterated chemical compound this compound serves as a critical tool in environmental science and analytical chemistry. Its unique isotopic signature allows it to be used as a precise tracer for studying the environmental fate of cyclosiloxanes and as a reliable standard for quantitative analysis.

As an isotopically labeled analog of Tetradecamethylcycloheptasiloxane (D7), a common ingredient in personal care products and industrial applications, the -d42 variant, where 42 hydrogen atoms are replaced by deuterium (B1214612), provides a distinct mass signature. This property is invaluable for differentiating it from its naturally occurring, non-labeled counterpart in complex environmental and biological samples.

Computational Chemistry and Theoretical Studies on Tetradecamethylcycloheptasiloxane D42

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of molecules like Tetradecamethylcycloheptasiloxane. These calculations allow for the determination of stable molecular structures, the analysis of chemical bonding, and the prediction of spectroscopic properties.

Geometry Optimization and Vibrational Analysis

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For cyclic siloxanes, this involves finding the equilibrium bond lengths, bond angles, and dihedral angles of the siloxane ring and its methyl substituents. The high flexibility of the Si-O-Si linkage, with a bond angle of approximately 143°, and the low rotational barrier around the Si-O bond contribute to the dynamic nature of the cyclosiloxane ring.

Vibrational analysis complements geometry optimization by calculating the frequencies of molecular vibrations. These computed frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the identification and characterization of the molecule. The primary vibrational modes for D7 would include Si-O-Si stretching and bending, Si-C stretching, and various bending and rocking modes of the methyl groups. The substitution of hydrogen with deuterium (B1214612) in Tetradecamethylcycloheptasiloxane-d42 would lead to a predictable shift to lower frequencies for vibrational modes involving the methyl groups, a phenomenon known as the isotopic effect.

Table 1: Representative Calculated Vibrational Frequencies for Siloxane Moieties (Note: This table is illustrative and based on general findings for cyclosiloxanes, not specific calculations for D7)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|

| Si-O-Si Asymmetric Stretch | 1000 - 1100 |

| Si-O-Si Symmetric Stretch | 450 - 600 |

| Si-C Stretch | 750 - 850 |

| CH₃ Rocking on Si | 800 - 870 |

Electronic Structure and Bonding Analysis of Cycloheptasiloxanes

The electronic structure of cycloheptasiloxanes is characterized by the nature of the silicon-oxygen and silicon-carbon bonds. The Si-O bond has a significant ionic character due to the difference in electronegativity between silicon and oxygen, alongside a covalent component. There is also a degree of π-bonding character resulting from the overlap of oxygen p-orbitals with silicon d-orbitals, which influences the flexibility and stability of the siloxane ring.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For cyclosiloxanes, the HOMO is typically associated with the lone pair electrons on the oxygen atoms, while the LUMO is centered on the silicon atoms. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

Analysis of the electron density distribution can reveal the partial charges on each atom, confirming the polar nature of the Si-O bonds. This charge distribution is crucial for understanding intermolecular interactions, including those with environmental surfaces.

Conformational Isomers and Energy Landscapes of D7

The flexible nature of the fourteen-membered (Si-O)₇ ring in D7 allows it to adopt multiple conformations. These different spatial arrangements of the atoms, or conformational isomers, can have different energies. Mapping these conformers and their relative energies creates a potential energy surface, or energy landscape.

For smaller cyclosiloxanes, such as cyclohexane, well-defined low-energy conformations like the "chair" and "boat" exist. For larger and more flexible rings like D7, the energy landscape is more complex, with numerous local energy minima corresponding to different conformers. Computational methods such as conformational searches and molecular dynamics simulations can be used to explore this landscape and identify the most stable conformers. Studies on larger cyclic siloxanes suggest a lack of strong conformational preferences, indicating that multiple conformations may coexist at room temperature. nist.gov

Theoretical Spectroscopic Property Prediction (e.g., NMR chemical shifts, IR frequencies)

Quantum chemical calculations are highly effective in predicting spectroscopic properties. As discussed in section 7.1.1, calculated vibrational frequencies can be directly compared to experimental IR spectra.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with good accuracy. For organosiloxanes, ²⁹Si NMR is a particularly powerful tool for structural elucidation. DFT calculations have been successfully employed to predict ²⁹Si NMR chemical shifts for various siloxane moieties, including cyclic structures. nih.govresearchgate.net The chemical shift is sensitive to the local electronic environment of the silicon atom, including the ring strain in smaller cyclosiloxanes. pascal-man.com For D7, the silicon atoms are in a similar chemical environment, which would be expected to result in a single, sharp peak in the ²⁹Si NMR spectrum. The deuteration in this compound would not directly impact the ²⁹Si chemical shift but would be observable in ¹H and ¹³C NMR spectra due to the absence of signals from the deuterated methyl groups.

Table 2: Comparison of Experimental and DFT-Calculated ²⁹Si NMR Chemical Shifts for some Cyclosiloxanes (Note: Data for D3 and D4 are included to demonstrate the accuracy of the method; specific calculated values for D7 are not readily available.)

| Compound | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

|---|---|---|

| Hexamethylcyclotrisiloxane (B157284) (D3) | -9.2 | -10.5 |

Molecular Dynamics (MD) Simulations for Environmental Behavior Prediction

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the dynamic behavior of molecules and their interactions with their environment. This is particularly useful for predicting the environmental fate of substances like Tetradecamethylcycloheptasiloxane.

Modeling Interfacial Phenomena and Adsorption on Environmental Surfaces

The environmental behavior of D7 is largely governed by its interactions at interfaces, such as between water and soil particles. MD simulations can model these interfacial phenomena to predict the extent and nature of adsorption on various environmental surfaces.

Common components of soil and sediment include minerals like silica (B1680970) and clays (B1170129) (e.g., montmorillonite, kaolinite), as well as organic matter. MD simulations can be constructed with a surface of one of these materials in contact with a solution containing D7 molecules. The simulations can then track the movement of the D7 molecules and determine their preference for the surface versus the bulk solution.

Studies on the adsorption of organic compounds on clay mineral surfaces have shown that hydrophobic interactions often drive the adsorption process. researchgate.netmdpi.com The siloxane backbone of D7 is relatively hydrophobic, suggesting it would have an affinity for nonpolar surfaces. The simulations can also reveal the orientation of the adsorbed molecules on the surface and the specific atomic interactions that stabilize the adsorbed state.

From the simulation trajectories, it is possible to calculate the adsorption energy, which quantifies the strength of the interaction between the D7 molecule and the surface. A more negative adsorption energy indicates stronger binding. This information is critical for environmental fate models that predict the partitioning of chemicals between different environmental compartments.

Table 3: Illustrative Adsorption Energies of Organic Molecules on Mineral Surfaces from MD Simulations (Note: This table presents conceptual data to illustrate the output of MD simulations and is not specific to D7)

| Molecule | Surface | Adsorption Energy (kJ/mol) |

|---|---|---|

| Benzene | Montmorillonite | -45 |

| Phenol | Kaolinite | -30 |

These simulations provide a molecular-level understanding of the processes that control the transport and fate of Tetradecamethylcycloheptasiloxane in the environment.

Simulating Diffusion and Transport in Various Media

Molecular simulation techniques, such as Molecular Dynamics (MD) and Monte Carlo methods, are employed to model the diffusion and transport of siloxanes like D7 in different environments. These simulations provide a microscopic view of molecular motion and interactions, which govern macroscopic transport properties. researchgate.net

Research has focused on simulating the transport of small molecules in various polymers, including polysiloxanes. researchgate.net These simulations help in understanding how molecules like D7 move through complex matrices. The Gusev–Suter Monte Carlo method, based on Transition State Theory, has been utilized to calculate diffusivity and solubility values that show reasonable agreement with experimental data. researchgate.net MD simulations have revealed that the movement of small gas molecules in silicone polymers consists of "jumps" between cavities within the polymer matrix and "oscillating motions" inside these cavities. bohrium.com The frequency and length of these jumps are influenced by the size of both the diffusing molecule and the polymer side chains. bohrium.com

The transport of siloxanes in porous media, such as soil and sediment, is another critical area of study. Computational Fluid Dynamics (CFD) is used to model the movement of pollutants through porous structures. uomustansiriyah.edu.iq These models consider factors like fluid velocity and the porosity of the medium, finding that higher velocity increases pollutant concentration and reduces transit time, while higher porosity has the opposite effect. uomustansiriyah.edu.iq Pore-scale modeling, which simulates reactive flows directly on 3D images of porous materials, highlights the significant impact of the medium's morphology on local flow rates and, consequently, on chemical reaction rates. arxiv.org

Table 1: Simulated Diffusion Coefficients of Gases in Polydimethylsiloxane (B3030410) (PDMS) at 300 K

| Penetrant Molecule | Simulated Diffusion Coefficient (10⁻⁵ cm²/s) |

|---|---|

| He | 15.0 |

| O₂ | 2.9 |

| N₂ | 2.3 |

| CO₂ | 2.1 |

| CH₄ | 1.4 |

Data derived from trends discussed in molecular dynamics simulation studies of gases in silicone polymers. bohrium.com

Reaction Pathway Modeling and Kinetics Prediction

Understanding the chemical reactions that lead to the degradation of this compound is crucial for assessing its environmental persistence. Reaction-path modeling simulates the transformation of reactants to products, identifying intermediates and transition states. usgs.govnih.govarxiv.orgresearchgate.net

Density Functional Theory (DFT) for Degradation Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to elucidate the mechanisms of chemical reactions, including the degradation of siloxanes. researchgate.net A primary degradation pathway for siloxanes in the atmosphere is initiated by hydroxyl radicals (•OH). nih.govnih.gov

DFT calculations have been used to study the reaction between •OH radicals and siloxanes. These studies show that the reaction typically proceeds via hydrogen abstraction from a methyl group. nih.gov This initial step forms a water molecule and a silicon-containing radical. The resulting radical can then undergo further reactions. For instance, in the presence of oxygen, it can lead to the formation of various oxidation products.

Computational studies on other organosilicon compounds have identified that hydrolysis and oxidation are prominent degradation pathways. researchgate.net DFT calculations help determine the reaction energies and energy barriers for these pathways. For example, studies on the reaction of •OH with hydroxylated quartz surfaces, which contain Si-O-Si bonds similar to siloxanes, show that the radical can bind to the silicon atom, weakening the Si-O-Si bond and potentially leading to its rupture with a low energy barrier. cdc.gov The reaction energies for the formation of weakly bonded complexes between •OH and siloxane bridges have been calculated to be around -2.0 to -6.8 kcal/mol. cdc.gov

Table 2: Calculated Reaction and Activation Energies for •OH Radical Reactions

| Reaction Pathway | System | Calculated Energy (kcal/mol) |

|---|---|---|

| H-abstraction | DNT + •OH | < 20 (Activation Energy) |

| Complex Formation | •OH + Geminal Silanol (B1196071) | -3.5 (Reaction Energy) |

| Si-O-Si Bond Dissociation | Pentacoordinated Si Complex | 4.0 (Activation Energy) |

Data sourced from DFT studies on hydroxyl radical reactions with various molecules. nih.govcdc.gov

Transition State Theory and Reaction Rate Constant Calculations

Transition State Theory (TST) is a fundamental theory that explains the reaction rates of elementary chemical reactions. wikipedia.orgtaylorfrancis.com It assumes a quasi-equilibrium between reactants and activated complexes (the transition state). wikipedia.org By calculating the properties of the reactants and the transition state structure on the potential energy surface, TST allows for the prediction of reaction rate constants.

The Eyring equation, derived from TST, is used to calculate the rate constant (k) from the Gibbs free energy of activation (ΔG‡). These calculations are often performed in conjunction with quantum chemical methods like DFT to locate the transition state and determine its energy. nii.ac.jp

For cyclic siloxanes, experimental and computational studies have determined the rate constants for their gas-phase reactions with •OH radicals. Relative rate measurements across a range of temperatures are used to determine the activation energy (Ea) via the Arrhenius equation. researchgate.net For D4, D5, and D6 cyclosiloxanes, the activation energies for their reactions with •OH were found to be statistically similar, with a value of 4300 ± 2800 J/mol. researchgate.net

Table 3: Experimental Rate Constants for the Reaction of cVMS with OH Radicals at 298 K

| Compound | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) |

|---|---|

| D4 (Octamethylcyclotetrasiloxane) | 1.9 x 10⁻¹² |

| D5 (Decamethylcyclopentasiloxane) | 2.6 x 10⁻¹² |

| D6 (Dodecamethylcyclohexasiloxane) | 2.8 x 10⁻¹² |

Data from experimental measurements extrapolated to 298 K. researchgate.net

The kinetic parameters for the thermal degradation of polysiloxanes have also been studied, with methods like the Van Krevelen and Coats-Redfern analyses used to calculate activation energies from thermogravimetric analysis (TGA) data. researchgate.netsemanticscholar.orgprimescholars.com These studies show that the degradation mechanism can be influenced by factors such as the polymer's molecular weight and the presence of different substituent groups. researchgate.netprimescholars.com

Development of Structure-Activity Relationships (SARs) for Siloxanes (focused on chemical reactivity)

Structure-Activity Relationships (SARs) are models that relate the structural features of a molecule to its activity, which in this context is its chemical reactivity. nih.govresearchgate.netnih.govresearchgate.net By identifying the molecular properties that govern reactivity, SARs can be used to predict the behavior of new or untested compounds. nih.gov

For siloxanes, SARs can be developed to predict their degradation rates or pathways. These models use molecular descriptors—quantifiable properties derived from the molecular structure—to build a correlative relationship with reactivity. Descriptors can include electronic properties (e.g., orbital energies), steric properties (e.g., molecular size and shape), and transport properties.

Quantitative Structure-Activity Relationship (QSAR) models employ statistical methods to create a mathematical equation linking the descriptors to the activity. chemrxiv.org For instance, QSAR models have been developed to predict the toxicity of polymeric nanoparticles, which can be useful in assessing the environmental impact of materials like siloxanes. chemrxiv.org Such models have identified that properties related to hydrophobicity, hydrogen bonding ability, and molecular shape are often implicated in the activity of molecules. chemrxiv.org While specific QSAR models for the chemical reactivity of this compound are not detailed in the search results, the principles are widely applied. The development of these models is a key in silico method for efficiently characterizing and predicting the chemical fate of large numbers of compounds without extensive experimental testing. nih.govnih.gov

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | D7-d42 |

| Tetradecamethylcycloheptasiloxane | D7 |

| Octamethylcyclotetrasiloxane (B44751) | D4 |

| Decamethylcyclopentasiloxane (B1670010) | D5 |

| Dodecamethylcyclohexasiloxane (B120686) | D6 |

| Polydimethylsiloxane | PDMS |

Industrial and Technological Relevance of Cyclosiloxane Chemistry Excluding Safety/health of Product

Industrial and Technological Relevance of Cyclosiloxane Chemistry

Cyclic siloxanes, a class of chemical compounds characterized by a ring of alternating silicon and oxygen atoms, are fundamental building blocks in the silicone industry. silicones.euca.govglobalsilicones.org Their unique properties, including thermal stability, flexibility, and low surface tension, make them indispensable in a wide array of applications. atamanchemicals.com

Precursors for Silicone Polymer Synthesis

Cyclosiloxanes are the primary monomers used in the ring-opening polymerization to produce a vast range of silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS). silicones.euglobalsilicones.orggelest.com This process allows for the synthesis of silicone fluids, elastomers, and resins with tailored properties for specific applications. atamanchemicals.com For instance, octamethylcyclotetrasiloxane (B44751) (D4) is a key raw material in the production of silicone rubbers, gels, and resins. silicones.euglobalsilicones.org The precise control of the polymerization process, which can be monitored using analytical techniques that rely on standards like Tetradecamethylcycloheptasiloxane-d42, is crucial for achieving the desired molecular weight and polymer characteristics. vt.edu

The synthesis of high-performance silicone materials for industries such as automotive, electronics, and construction heavily relies on the purity and reactivity of cyclosiloxane precursors. sinosil.com Different cyclosiloxanes, such as hexamethylcyclotrisiloxane (B157284) (D3), decamethylcyclopentasiloxane (B1670010) (D5), and dodecamethylcyclohexasiloxane (B120686) (D6), are used to create polymers with specific functionalities. ca.govsinosil.com

Solvents and Processing Aids in Material Manufacturing

Beyond their role as monomers, cyclosiloxanes are utilized as solvents and processing aids in various manufacturing processes. ca.govglobalsilicones.org Their volatility and ability to dissolve a wide range of substances make them effective carriers for other ingredients. ca.gov For example, D5 is used as a solvent in dry cleaning processes. ca.gov In the manufacturing of electronics, cyclosiloxanes are employed for their cleaning and lubricating properties. gatech.edu

The removal of residual cyclosiloxanes from final products is often a critical step to meet quality and regulatory standards. google.comacs.org Techniques such as distillation and solvent stripping are employed for this purpose. google.comgoogle.com The efficiency of these purification methods is verified through analytical testing, where deuterated internal standards are essential for accurate quantification. researchgate.net

Innovation in Analytical Instrumentation and Methodologies

The widespread use of cyclosiloxanes has necessitated the development of sophisticated analytical techniques to detect and quantify their presence in various matrices. This has, in turn, driven innovation in analytical instrumentation and methodologies.

Advancements Driven by the Need for Cyclosiloxane Analysis

The need for accurate and reliable measurement of cyclosiloxanes in industrial products, biological samples, and environmental media has spurred significant advancements in analytical chemistry. silicones.eusilicones.eu Regulatory interest in certain cyclosiloxanes has further accelerated the development of robust analytical methods. filab.fr The complexity of matrices in which cyclosiloxanes are found, such as personal care products or environmental samples, presents analytical challenges that require highly specific and sensitive techniques. silicones.euacs.org